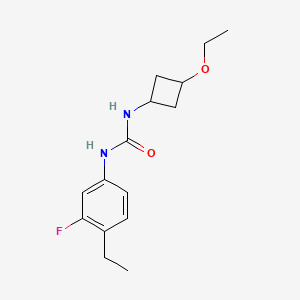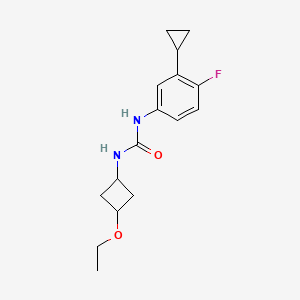![molecular formula C21H30N2O3 B7340986 [4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone](/img/structure/B7340986.png)
[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone, also known as Ro 64-6198, is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been extensively studied due to its potential therapeutic applications in treating cognitive impairments associated with various neurological disorders, such as Alzheimer's disease and schizophrenia.
作用機序
[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone 64-6198 acts as a PAM of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. Activation of the α7 nAChR has been shown to enhance cognitive function, and PAMs like this compound 64-6198 can potentiate this effect by increasing the sensitivity of the receptor to its endogenous ligand, acetylcholine.
Biochemical and physiological effects:
This compound 64-6198 has been shown to enhance cognitive function in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been shown to improve memory consolidation and retrieval in healthy human subjects. In addition, this compound 64-6198 has been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate, which may contribute to its cognitive-enhancing effects.
実験室実験の利点と制限
[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone 64-6198 is a useful tool for studying the role of the α7 nAChR in cognitive function, and its selective action on this receptor makes it a valuable compound for investigating the specific effects of α7 nAChR activation. However, like all PAMs, this compound 64-6198 has the potential to induce desensitization of the α7 nAChR with prolonged exposure, which may limit its usefulness in certain experimental paradigms.
将来の方向性
There are several future directions for research on [4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone 64-6198. One area of interest is the potential therapeutic applications of this compound in treating cognitive impairments associated with various neurological disorders. Another area of interest is the development of more selective and potent α7 nAChR PAMs, which may have even greater cognitive-enhancing effects. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound 64-6198, particularly with regard to its effects on neurotransmitter release and receptor desensitization.
合成法
[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone 64-6198 can be synthesized using a multi-step process, starting with the reaction of 2-(2-bromoethyl)-1,3-dioxolane with 1,4-diazepane in the presence of potassium carbonate to form the intermediate 4-(oxolan-2-ylmethyl)-1,4-diazepane. This intermediate is then reacted with (2R,3R)-3-phenyloxirane in the presence of sodium hydride to form the final product, this compound.
科学的研究の応用
[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone 64-6198 has been extensively studied for its potential therapeutic applications in treating cognitive impairments associated with various neurological disorders. It has been shown to enhance cognitive function in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In addition, this compound 64-6198 has been shown to improve memory consolidation and retrieval in healthy human subjects.
特性
IUPAC Name |
[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c24-21(20-19(9-15-26-20)17-6-2-1-3-7-17)23-11-5-10-22(12-13-23)16-18-8-4-14-25-18/h1-3,6-7,18-20H,4-5,8-16H2/t18?,19-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJIMROWVLZUQW-FXJNCMGBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCCN(CC2)C(=O)C3C(CCO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CN2CCCN(CC2)C(=O)[C@H]3[C@H](CCO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(1S,5R)-3-bicyclo[3.1.0]hexanyl]-[4-(3-chlorobenzoyl)piperazin-1-yl]methanone](/img/structure/B7340907.png)

![(2R,3R)-N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-3-phenyl-1,4-dioxane-2-carboxamide](/img/structure/B7340925.png)
![1-(1-cyclohexyl-4-methylpyrazol-3-yl)-3-[(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-yl]urea](/img/structure/B7340929.png)
![(3R,5R)-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-3,5-dimethyl-4-oxopiperidine-1-carboxamide](/img/structure/B7340943.png)
![3-[2-(dimethylamino)-2-oxoethyl]-N-[(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7340944.png)

![1-[2-(cyclopropylmethyl)pyrimidin-5-yl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea](/img/structure/B7340969.png)
![(1R,5S)-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7340977.png)
![(3-ethoxypiperidin-1-yl)-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanone](/img/structure/B7340994.png)
![1-[2-(1,1-difluoroethyl)phenyl]-3-[(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-yl]urea](/img/structure/B7341000.png)
![[(1R,2R)-2-(3,4-dimethylphenyl)cyclopropyl]-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7341013.png)
![[4-(2,2-difluoroethyl)piperazin-1-yl]-[(2R,3R)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methanone](/img/structure/B7341018.png)
![1-[3-(dimethylamino)-6-methylpyridazin-4-yl]-3-[[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methyl]urea](/img/structure/B7341022.png)
